Antiarone H
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Overview
Description
Antiarone H is a compound belonging to the class of aurones, which are a type of flavonoid Aurones are known for their diverse biological activities and are found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiarone H typically involves the use of substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form the core structure of the compound. The key step in this synthesis is mediated by indium trichloride tetrahydrate (InCl₃·4H₂O), which facilitates the formation of tertiary alcohols .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Antiarone H undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Antiarone H has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of aurones.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Antiarone H involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation. The specific molecular targets and pathways may include enzymes, receptors, and transcription factors that regulate these processes .
Comparison with Similar Compounds
Similar Compounds
Antiarone A: Another aurone with similar chemical properties and biological activities.
Antiarone K: A closely related compound with a similar structure and synthesis route.
Renifolin F: A compound with a similar core structure and biological activities.
Uniqueness of Antiarone H
This compound is unique due to its specific substitution pattern and the resulting chemical properties
Properties
CAS No. |
130756-21-7 |
---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3 |
InChI Key |
HHUBHYQGRICPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C |
Origin of Product |
United States |
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